N-Benzyl-N-cyclohexyloxirane-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Benzyl-N-cyclohexyloxirane-2-carboxamide is a chemical compound that belongs to the class of oxiranes, which are three-membered cyclic ethers This compound is characterized by the presence of a benzyl group, a cyclohexyl group, and an oxirane ring attached to a carboxamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-N-cyclohexyloxirane-2-carboxamide typically involves the reaction of benzylamine with cyclohexyl isocyanate to form the corresponding urea derivative. This intermediate is then subjected to cyclization using an appropriate oxidizing agent to form the oxirane ring. The reaction conditions often involve the use of solvents such as dichloromethane or tetrahydrofuran, and the reactions are carried out at controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to the large-scale production of this compound. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the final product with the required specifications .
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-N-cyclohexyloxirane-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols or other oxygenated derivatives.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The benzyl and cyclohexyl groups can undergo substitution reactions with various nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the oxirane ring can lead to the formation of diols, while reduction can yield amines or alcohols.
Scientific Research Applications
N-Benzyl-N-cyclohexyloxirane-2-carboxamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-Benzyl-N-cyclohexyloxirane-2-carboxamide involves its interaction with specific molecular targets and pathways. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to the modulation of their activity. This reactivity is exploited in various applications, including the development of enzyme inhibitors and other bioactive compounds .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-Benzyl-N-cyclohexyloxirane-2-carboxamide include:
N-Benzylpyrazine-2-carboxamide: Known for its biological activities, including antimicrobial and antifungal properties.
Benzofuran-2-carboxamide derivatives: These compounds are studied for their potential therapeutic applications in treating various diseases.
Uniqueness
This compound is unique due to its combination of a benzyl group, a cyclohexyl group, and an oxirane ring, which imparts distinct chemical reactivity and potential biological activities. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
N-benzyl-N-cyclohexyloxirane-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO2/c18-16(15-12-19-15)17(14-9-5-2-6-10-14)11-13-7-3-1-4-8-13/h1,3-4,7-8,14-15H,2,5-6,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSYGUPZRMBUFRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N(CC2=CC=CC=C2)C(=O)C3CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.